molecular formula C10H11NO2 B14512515 (3-Nitrobut-2-en-1-yl)benzene CAS No. 62753-12-2

(3-Nitrobut-2-en-1-yl)benzene

Cat. No.: B14512515
CAS No.: 62753-12-2
M. Wt: 177.20 g/mol
InChI Key: QYAZQLISIHXUQW-UHFFFAOYSA-N
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Description

(3-Nitrobut-2-en-1-yl)benzene is an organic compound characterized by the presence of a nitro group (-NO2) attached to a butenyl chain, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitrobut-2-en-1-yl)benzene typically involves the Henry reaction (also known as the nitroaldol reaction), where a nitroalkane reacts with an aldehyde in the presence of a base. For example, the reaction between nitromethane and cinnamaldehyde under basic conditions can yield this compound. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Nitrobut-2-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst, or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group converted to an amino group.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

(3-Nitrobut-2-en-1-yl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor to bioactive compounds.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (3-Nitrobut-2-en-1-yl)benzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Similar Compounds

    (2-Nitrobut-2-en-1-yl)benzene: Similar structure but with the nitro group in a different position.

    (3-Nitrobut-1-en-1-yl)benzene: Similar structure but with the double bond in a different position.

    (3-Nitroprop-2-en-1-yl)benzene: Similar structure but with a shorter carbon chain.

Uniqueness

(3-Nitrobut-2-en-1-yl)benzene is unique due to the specific positioning of the nitro group and the double bond, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its similar compounds.

Properties

CAS No.

62753-12-2

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-nitrobut-2-enylbenzene

InChI

InChI=1S/C10H11NO2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

QYAZQLISIHXUQW-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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